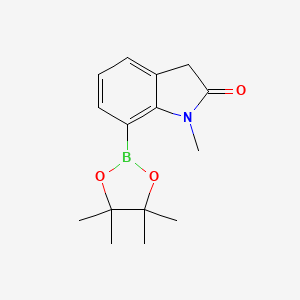

(1-Methyl-2-oxoindolin-7-yl)boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

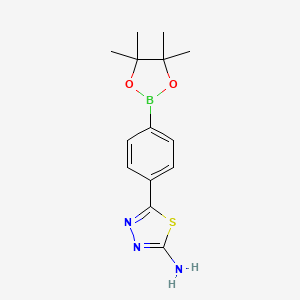

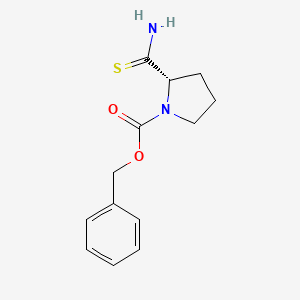

“(1-Methyl-2-oxoindolin-7-yl)boronic acid pinacol ester” is a chemical compound with the CAS Number: 2304634-90-8 . It has a molecular weight of 273.14 and its IUPAC name is 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-ol . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C15H20BNO3 . The InChI code for this compound is 1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-6-7-10-9-12(18)17(5)13(10)11/h6-9,18H,1-5H3 .Chemical Reactions Analysis

Boronic esters like this compound are often used in Suzuki–Miyaura coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . These reactions involve the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis

This compound has a molecular weight of 273.14 and appears as a white to yellow solid . It is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Synthesis and Development

(1-Methyl-2-oxoindolin-7-yl)boronic acid pinacol ester: is a valuable compound in medicinal chemistry, particularly in the synthesis of pharmaceuticals through Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, a fundamental step in constructing complex molecular architectures found in many drugs. The compound’s stability and reactivity make it an ideal candidate for creating new therapeutic molecules with potential applications in treating diseases.

Materials Science: Advanced Material Fabrication

In materials science, this boronic acid ester serves as a precursor for creating novel polymers and nanomaterials . Its ability to undergo controlled reactions allows for the precise design of materials with specific properties, such as conductivity or biocompatibility. This is crucial for developing advanced materials for use in electronics, biotechnology, and energy storage.

Environmental Science: Pollutant Detection and Removal

The compound’s boronic acid moiety can interact with various substances, making it useful in environmental science for detecting and removing pollutants . It can be incorporated into sensors that detect hazardous materials or used in filtration systems to capture and neutralize contaminants, contributing to cleaner water and air.

Analytical Chemistry: Chemical Analysis and Sensing

In analytical chemistry, (1-Methyl-2-oxoindolin-7-yl)boronic acid pinacol ester is utilized in developing chemical assays and sensors . Its selective binding properties enable the detection of specific analytes, which is essential for monitoring chemical processes, quality control in manufacturing, and diagnostic testing in healthcare.

Agriculture: Crop Protection and Enhancement

This boronic acid ester can be used to synthesize agrochemicals that protect crops from pests and diseases . It can also contribute to the development of plant growth regulators that enhance crop yield and resilience, playing a role in sustainable agriculture and food security.

Quantum Science: Quantum Computing and Sensing

In the burgeoning field of quantum science, the compound’s precise reactivity is advantageous for creating quantum dots and other nanostructures . These structures are integral to the development of quantum computers and highly sensitive quantum sensors, which could revolutionize technology and information processing.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Zukünftige Richtungen

While specific future directions for this compound are not mentioned in the search results, boronic esters in general are highly valuable building blocks in organic synthesis . They are often used in various borylation approaches and are involved in Suzuki–Miyaura coupling reactions , suggesting potential future applications in these areas.

Eigenschaften

IUPAC Name |

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-6-7-10-9-12(18)17(5)13(10)11/h6-8H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRAYGOKZUXQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)

![Benzyloxycalix[5]arene](/img/structure/B6337005.png)

![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)

![t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)